
lithium;(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium;(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene is an organolithium compound with the molecular formula C₃₅H₂₅Li It is known for its unique structure, which includes a lithium ion coordinated to a highly substituted cyclopentadienyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene typically involves the reaction of tetraphenylcyclopentadienone with lithium metal. The reaction is carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation. The process generally involves the following steps:
- Dissolution of tetraphenylcyclopentadienone in a suitable solvent, such as tetrahydrofuran (THF).
- Addition of lithium metal to the solution.
- Stirring the mixture at a controlled temperature until the reaction is complete.
Industrial Production Methods
While specific industrial production methods for lithium;(2,3,4,5-tetraphenylcyclopenta-1-yl)benzene are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
Lithium;(2,3,4,5-tetraphenylcyclopenta-1-yl)benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the cyclopentadienyl ring or the phenyl groups attached to it.
Substitution: The lithium ion can be substituted with other metal ions or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction can produce various hydrocarbon derivatives.
科学研究应用
Lithium;(2,3,4,5-tetraphenylcyclopenta-1-yl)benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a ligand in organometallic chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or in drug delivery systems.
Industry: It can be used in the development of new materials, such as polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism by which lithium;(2,3,4,5-tetraphenylcyclopenta-1-yl)benzene exerts its effects involves the interaction of the lithium ion with the cyclopentadienyl ring. This interaction can influence the electronic properties of the compound, making it a useful ligand in coordination chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
相似化合物的比较
Similar Compounds
Tetraphenylcyclopentadienone: A precursor to lithium;(2,3,4,5-tetraphenylcyclopenta-1-yl)benzene, known for its use in Diels-Alder reactions.
Pentaphenylcyclopentadiene: Another related compound with similar structural features but different reactivity.
Cyclopentadienyl lithium: A simpler analog with a less substituted cyclopentadienyl ring.
Uniqueness
Lithium;(2,3,4,5-tetraphenylcyclopenta-1-yl)benzene is unique due to its highly substituted cyclopentadienyl ring, which provides steric hindrance and electronic effects that are not present in simpler analogs. This makes it a valuable compound in the synthesis of complex molecules and in the study of organometallic chemistry.
属性
CAS 编号 |
82207-55-4 |
|---|---|
分子式 |
C35H25Li |
分子量 |
452.5 g/mol |
IUPAC 名称 |
lithium;(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene |
InChI |
InChI=1S/C35H25.Li/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28;/h1-25H;/q-1;+1 |
InChI 键 |
DDSRCKMALQWYBA-UHFFFAOYSA-N |
规范 SMILES |
[Li+].C1=CC=C(C=C1)[C-]2C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


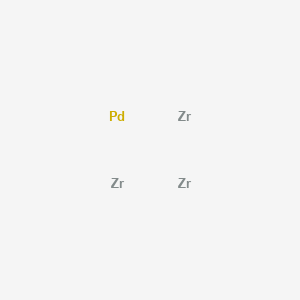
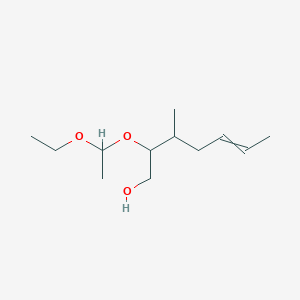


![3-Nitroso-2-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B14422343.png)
![1-Azaspiro[5.5]undec-7-ene, 7-butyl-1-(phenylmethyl)-](/img/structure/B14422348.png)
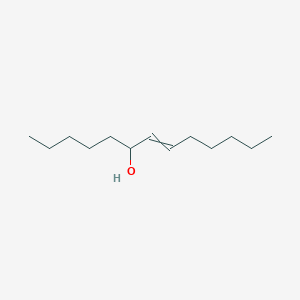
![(2E)-2-[(2-Methoxyphenyl)imino]-1-phenylpropan-1-one](/img/structure/B14422361.png)
![1-[(2-Aminoethyl)amino]-3-[(naphthalen-2-yl)oxy]propan-2-ol](/img/structure/B14422362.png)
![4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14422381.png)
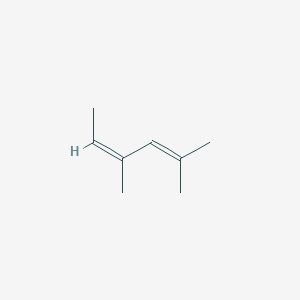
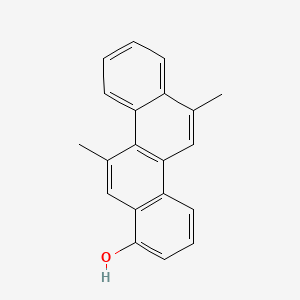
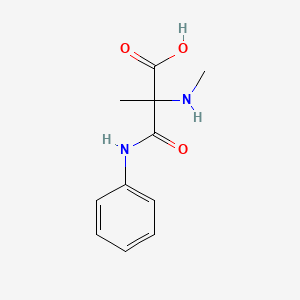
![N-Benzoyl-2'-O-[(4-methoxyphenyl)methyl]cytidine](/img/structure/B14422406.png)
